molecular formula C6H13NO5 B12700795 Wyx8U7N5KC CAS No. 106294-93-3

Wyx8U7N5KC

Cat. No.: B12700795
CAS No.: 106294-93-3
M. Wt: 179.17 g/mol
InChI Key: IXZISFNWUWKBOM-ZXXMMSQZSA-N
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Description

1-Amino-1-deoxy-alpha-D-fructopyranose, also known by its identifier Wyx8U7N5KC, is a compound with the molecular formula C6H13NO5 It is a derivative of fructose where one hydroxyl group is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1-deoxy-alpha-D-fructopyranose can be synthesized through the Amadori rearrangement, which involves the reaction of an amino acid with a reducing sugar. The reaction typically requires mild acidic conditions and moderate temperatures to facilitate the rearrangement.

Industrial Production Methods

In industrial settings, the production of 1-amino-1-deoxy-alpha-D-fructopyranose often involves the use of enzymatic processes to ensure high yield and purity. Enzymes such as transaminases can be employed to catalyze the conversion of fructose derivatives to the desired amino sugar.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-deoxy-alpha-D-fructopyranose undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto derivatives.

    Reduction: Reduction reactions can convert it back to its parent sugar, fructose.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products

    Oxidation: Keto derivatives of the compound.

    Reduction: Fructose and its derivatives.

    Substitution: Various acylated and alkylated derivatives.

Scientific Research Applications

1-Amino-1-deoxy-alpha-D-fructopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in glycation processes and its impact on protein function.

    Medicine: Research is ongoing into its potential as a biomarker for diabetes and other metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-amino-1-deoxy-alpha-D-fructopyranose involves its interaction with various biological molecules. It can form Schiff bases with proteins, leading to the formation of advanced glycation end-products (AGEs). These interactions can affect protein function and are implicated in the pathogenesis of several diseases, including diabetes and aging-related disorders.

Comparison with Similar Compounds

1-Amino-1-deoxy-alpha-D-fructopyranoe can be compared with other similar compounds such as:

    N-(1-Deoxy-d-fructos-1-yl)-histidine: Another Amadori compound with similar glycation properties.

    1-Amino-1-deoxy-D-fructose:

The uniqueness of 1-amino-1-deoxy-alpha-D-fructopyranose lies in its specific stereochemistry and its ability to form stable Schiff bases, making it a valuable compound for various scientific applications.

Properties

CAS No.

106294-93-3

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(aminomethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6+/m1/s1

InChI Key

IXZISFNWUWKBOM-ZXXMMSQZSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@](O1)(CN)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CN)O)O)O)O

Origin of Product

United States

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